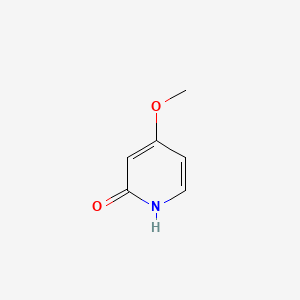

4-Methoxy-2(1H)-pyridinone

CAS No.: 95907-06-5

Cat. No.: VC8335658

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95907-06-5 |

|---|---|

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 4-methoxy-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) |

| Standard InChI Key | BZIUQZRSHNDQTH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)NC=C1 |

| Canonical SMILES | COC1=CC(=O)NC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Methoxy-2(1H)-pyridinone belongs to the pyridinone family, featuring a six-membered aromatic ring with a ketone group at position 2 and a methoxy substituent at position 4. The lactam structure (2-pyridinone) introduces a planar conformation, while the methoxy group enhances electron density at the 4-position, influencing reactivity in electrophilic substitution reactions . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methoxy-1H-pyridin-2-one | |

| Molecular Formula | C₆H₇NO₂ | |

| Molecular Weight | 125.13 g/mol | |

| Density | 1.16 g/cm³ | |

| Boiling Point | 355.1°C at 760 mmHg | |

| Canonical SMILES | COC1=CC(=O)NC=C1 |

The compound’s Standard InChIKey (BZIUQZRSHNDQTH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for interactions in biological systems.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

-

¹H NMR: Signals at δ 6.20 (d, H-3), δ 6.90 (d, H-5), and δ 3.80 (s, OCH₃) reflect aromatic protons and methoxy groups .

-

IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm lactam and ether functionalities .

Synthetic Methodologies and Reactivity

Lithiation-Based Synthesis

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to hydrogen-bonding from the lactam group. Its logP value of 0.82 predicts favorable membrane permeability, making it suitable for oral drug formulations .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition above 300°C under nitrogen . The high boiling point (355.1°C) reflects strong intermolecular hydrogen bonding in the crystalline state .

Applications in Drug Discovery and Material Science

Kinase Inhibitor Design

The pyridinone core serves as a peptide bond isostere in kinase inhibitors, forming hydrogen bonds with hinge regions (e.g., Bruton’s tyrosine kinase) .

Polymer Chemistry

Coordination with transition metals (e.g., Pd²⁺) yields conductive polymers for optoelectronic devices, with conductivity up to 10⁻³ S/cm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume